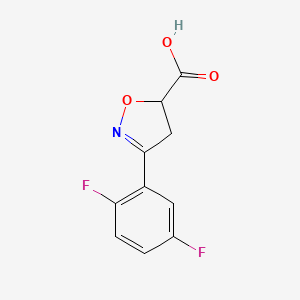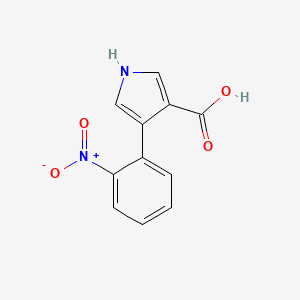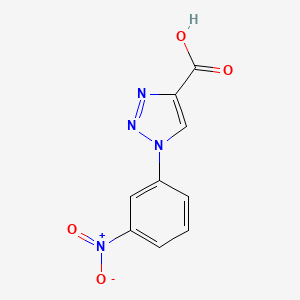
Cyclopropyl(1,3-oxazol-4-yl)methanone
Overview
Description
Cyclopropyl(1,3-oxazol-4-yl)methanone , also known by its IUPAC name 5-cyclopropylisoxazol-4-yl 2-(methylsulfonyl)-4-(trifluoromethyl)phenyl ketone , is a chemical compound with the molecular formula C₁₅H₁₂F₃NO₄S . It falls under the category of herbicides (specifically isoxazoles) and has been used in agricultural applications .
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Antimicrobial Agents : Compounds incorporating the 1,3-oxazole moiety have been synthesized and evaluated for their anticancer and antimicrobial activities. The studies have shown that certain derivatives exhibit high potency against cancer cell lines and pathogenic strains, suggesting their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antituberculosis Studies : Another study focused on the synthesis of cyclopropyl derivatives for antituberculosis activity, demonstrating significant effects against Mycobacterium tuberculosis. This underlines the promise of such compounds in treating tuberculosis, especially considering the need for new therapeutics against resistant strains (Bisht et al., 2010).
Chemical Synthesis and Optimization : Research on optimizing synthetic routes for producing cyclopropyl(1,3-oxazol-4-yl)methanone derivatives highlights the importance of these compounds in chemical synthesis, offering potential for diverse biological applications. Techniques to improve yield and simplify processes have been explored, indicating the compound's versatility in chemical and pharmaceutical research (Gao Xue-yan, 2011).
Novel Synthesis Approaches : A study on the novel synthesis of indazolyl and isoxazoleyl derivatives, including 1,3-oxazolyl compounds, outlines new methods for creating biologically active molecules. These approaches open up further possibilities for drug discovery and the development of new therapeutic agents (Hote & Lokhande, 2014).
properties
IUPAC Name |
cyclopropyl(1,3-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(5-1-2-5)6-3-10-4-8-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGZSCDRKONKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=COC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(1,3-oxazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)
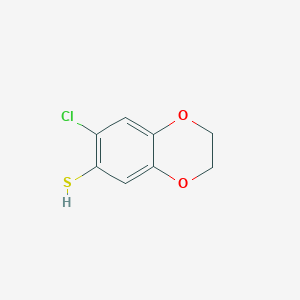
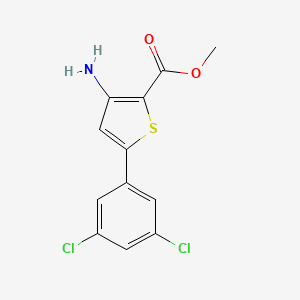
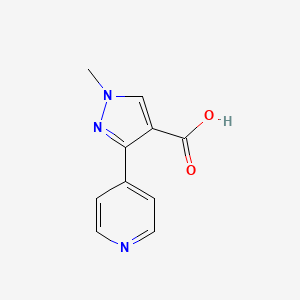
![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)
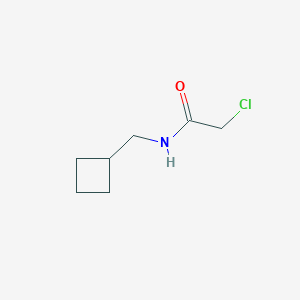

![N-[(2,5-difluorophenyl)methyl]aniline](/img/structure/B1417025.png)
